1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione
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Overview
Description
1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione is a heterocyclic compound that features a fused ring system combining thiazole and isoindole moieties.
Preparation Methods
The synthesis of 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization reactions. One common method involves the reaction of phthalic anhydride with an appropriate amine to form an intermediate, which then undergoes cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
1-phenyl-5H-[1,3]thiazolo[4,3-a]isoindole-3,5-dione can be compared with other similar compounds, such as:
Phthalimides: These compounds share a similar isoindole-1,3-dione core but lack the thiazole ring.
Thiazole derivatives: These compounds contain the thiazole ring but differ in the attached functional groups and overall structure.
Indole derivatives: These compounds feature the indole moiety and are known for their diverse biological activities
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H9NO2S |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
1-phenyl-[1,3]thiazolo[3,4-b]isoindole-3,5-dione |
InChI |
InChI=1S/C16H9NO2S/c18-15-12-9-5-4-8-11(12)13-14(20-16(19)17(13)15)10-6-2-1-3-7-10/h1-9H |
InChI Key |
VINMFXFNDZWHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)N3C(=O)S2 |
Origin of Product |
United States |
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